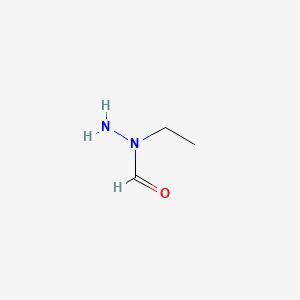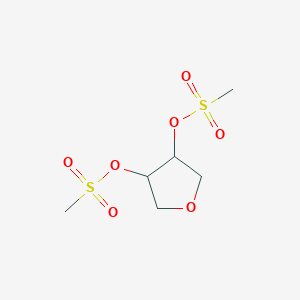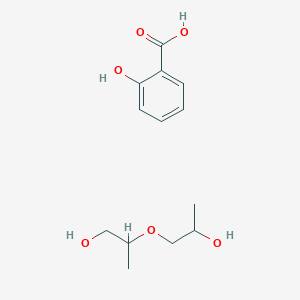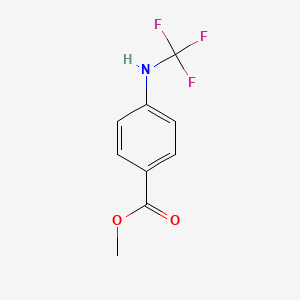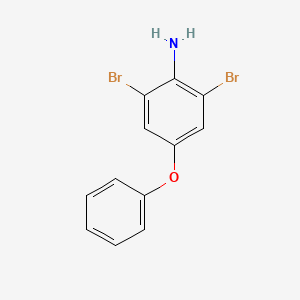
2,6-Dibromo-4-phenoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4-phenoxyaniline: is an organic compound that belongs to the class of bromodiphenyl ethers It is characterized by the presence of two bromine atoms and a phenoxy group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-phenoxyaniline typically involves the bromination of 4-phenoxyaniline. One common method includes the use of bromine or bromide salts in an aqueous acidic medium. For instance, a green process has been developed where 4-nitroaniline is brominated using a 2:1 bromide-bromate couple under ambient conditions . This method is advantageous as it avoids the use of organic solvents and allows for the recycling of the aqueous acidic filtrate.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal environmental impact.
化学反应分析
Types of Reactions: 2,6-Dibromo-4-phenoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenoxy and aniline groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the phenoxy or aniline groups.
科学研究应用
Chemistry: 2,6-Dibromo-4-phenoxyaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated phenoxy compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts desirable properties such as flame retardancy and stability.
作用机制
The mechanism of action of 2,6-dibromo-4-phenoxyaniline involves its interaction with specific molecular targets. The bromine atoms and phenoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
2,6-Dibromo-4-phenoxyphenol: This compound shares a similar structure but has a hydroxyl group instead of an aniline group.
2,6-Dibromo-4-nitroaniline: This compound has a nitro group instead of a phenoxy group and is used in the synthesis of azo dyes.
Uniqueness: 2,6-Dibromo-4-phenoxyaniline is unique due to its combination of bromine atoms and a phenoxy group attached to an aniline core. This structure imparts specific chemical properties that make it valuable for various applications, including its use as an intermediate in organic synthesis and its potential biological activity.
属性
CAS 编号 |
88149-51-3 |
|---|---|
分子式 |
C12H9Br2NO |
分子量 |
343.01 g/mol |
IUPAC 名称 |
2,6-dibromo-4-phenoxyaniline |
InChI |
InChI=1S/C12H9Br2NO/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H,15H2 |
InChI 键 |
BFTOBPAULBIMEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


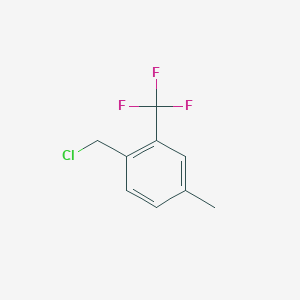
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)

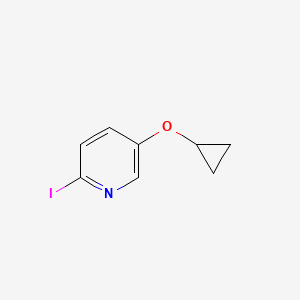
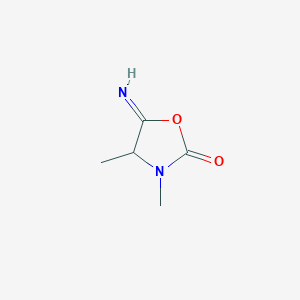
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)

